

Conteltinib (CT-707): Application Notes & Protocols for Xenograft Models

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Conteltinib

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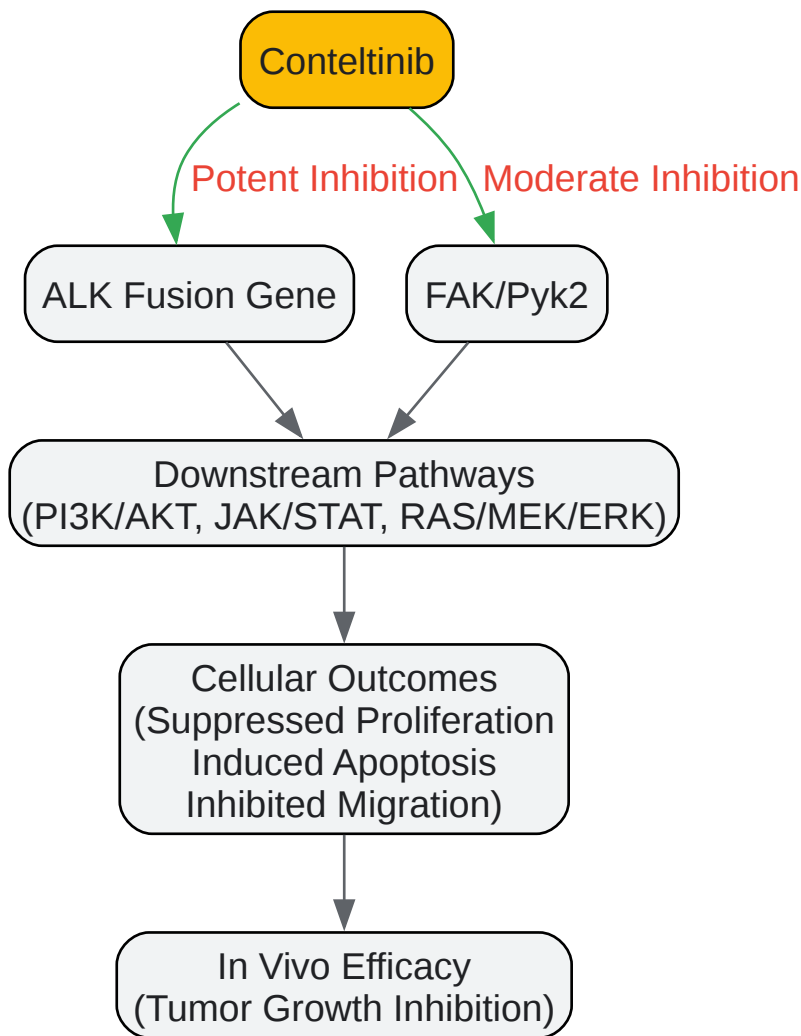
Compound Profile and Mechanism of Action

Conteltinib (CT-707) is an oral, potent, second-generation **anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI)** [1] [2]. In enzymatic assays, it demonstrates approximately **10-fold greater potency than crizotinib** against ALK [2]. A key feature of its profile is multi-target inhibition; besides its primary ALK target, **Conteltinib** also inhibits **Focal Adhesion Kinase (FAK)** and **Pyk2**, albeit with lower potency than its ALK inhibition [1] [2] [3]. This multi-kinase inhibition profile underpins its broad anti-tumor activity.

The compound is effective against various crizotinib-resistant ALK mutations, including **L1196M, G1202R, F1174L, G1269S, and R1275Q** [2]. From a clinical development perspective, **Conteltinib** has progressed to **Phase III clinical trials** and has demonstrated a manageable safety profile and promising efficacy in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) [3].

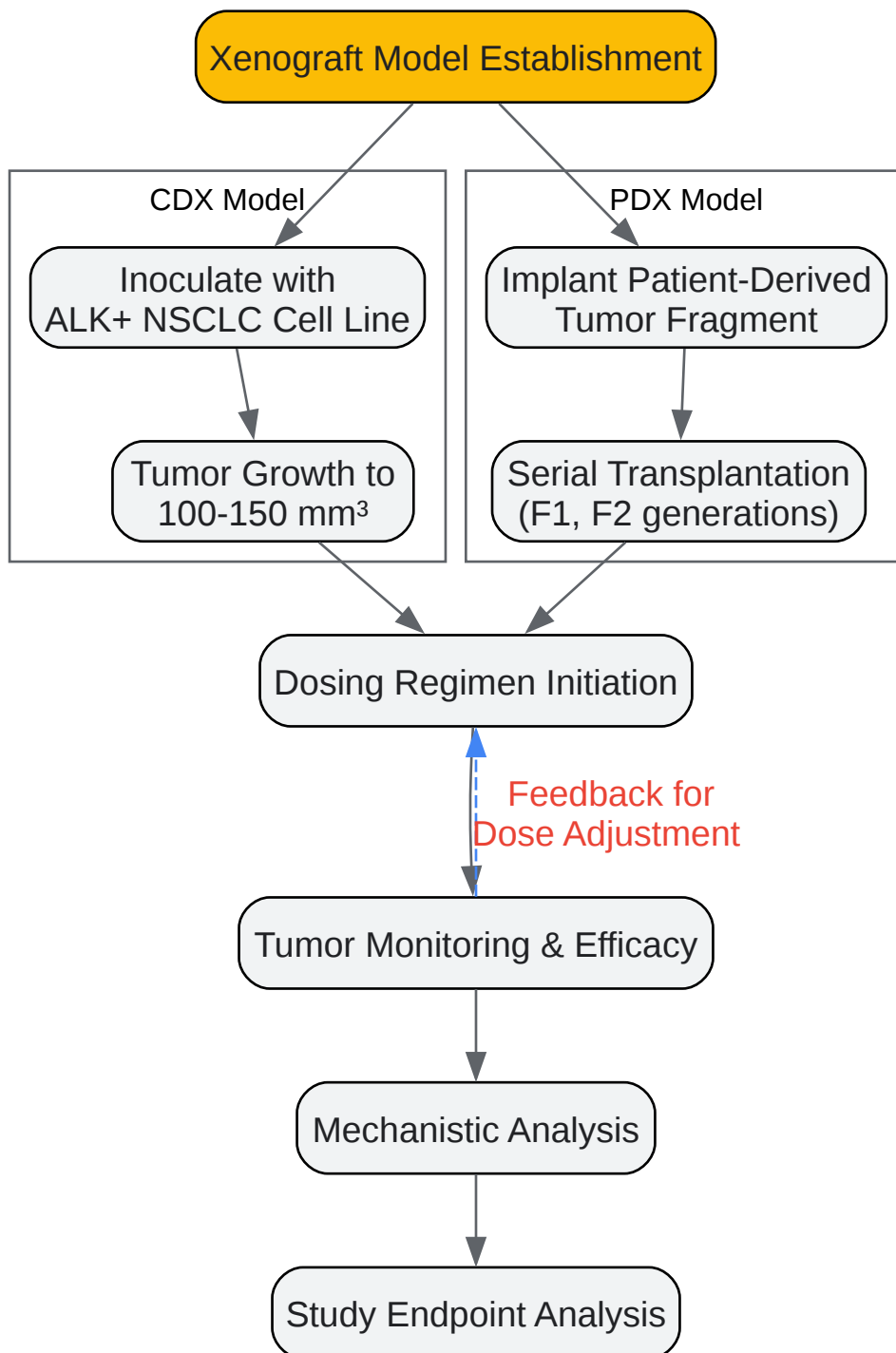
Key Signaling Pathways and Experimental Workflow

To help you visualize the molecular mechanism and typical in vivo experiment flow, please review the following diagrams.



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Diagram 1: **Conteltinib**'s dual inhibition of ALK and FAK/Pyk2 blocks key oncogenic signaling pathways, leading to anti-tumor effects.



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Diagram 2: The standard workflow for **Conteltinib** efficacy studies uses Cell Line-Derived Xenograft (CDX) or Patient-Derived Xenograft (PDX) models in immunocompromised mice.

In Vivo Efficacy Data Summary

Table 1: Summary of **Conteltinib** Efficacy in Preclinical Xenograft Models

Model Type	Cancer Type	Dosing Regimen	Key Efficacy Results	Reference
CDX Models	ALK+ NSCLC	50-100 mg/kg, oral, daily	Significant tumor growth inhibition in both crizotinib-sensitive and crizotinib-resistant models [2].	
Clinical Data	ALK+ NSCLC (Phase I)	300-600 mg, oral, QD (patients)	ALK TKI-naïve: ORR=64.1%, mPFS=15.9 months. Post-crizotinib: ORR=33.3%, mPFS=6.7 months [1] [2].	
Related FAKi (PF-562271)	Liver Cancer (HCC) CDX	15 mg/kg (benchmark)	Used as a benchmark for FAK inhibition; newer inhibitor THY-10A62 showed superior efficacy [4] [5].	

Detailed Experimental Protocols

Establishing the Xenograft Model

- **Animal Model Selection:** Utilize highly immunocompromised mice such as **NOD scid gamma (NSG)** or similar (e.g., NOD-scid IL2Ry^{null}) to support the engraftment of human tumor cells or tissues [6] [4] [5]. Mice aged 4-7 weeks are typically used [6].
- **Cell Line-Derived Xenograft (CDX) Protocol:**
 - **Cell Preparation:** Grow and expand relevant ALK-positive NSCLC cell lines (e.g., H3122) under standard conditions. Harvest cells during the exponential growth phase (~80-90% confluence) using trypsin [6].
 - **Cell Suspension:** After counting, wash cells and resuspend in an appropriate buffer like **Hanks' Balanced Salt Solution (HBSS)**. A typical concentration is **5-10 million cells per 100-200 µL** for inoculation [6]. Keep cells on ice until implantation.
 - **Inoculation:** Subcutaneously inject the cell suspension into the right flank or shoulder of the mouse using a **25-27 gauge needle** [6] [4].

- **Patient-Derived Xenograft (PDX) Protocol:**

- **Tumor Tissue Handling:** Obtain patient tumor tissue and store in cold saline on ice. Using a sterile scalpel, dissect the tissue into small fragments of approximately **2 mm x 2 mm** [4] [5].
- **Implantation:** Using a trocar or a vaccination needle, implant one fragment subcutaneously into the mouse's flank or shoulder [6] [4].
- **Model Expansion (Passaging):** Allow the initial implant (F0) to grow. Once it reaches a size of 400-500 mm³, euthanize the mouse, excise the tumor, and fragment it for serial transplantation into new mice to generate F1, F2, etc., generations for efficacy studies [4] [5].

Dosing and Efficacy Study Design

- **Randomization and Blinding:** When tumors reach the target volume for initiation (typically **100-150 mm³**), randomize mice into treatment and control groups (e.g., n=5-10 per group). Blinding the individual administering treatments to the group allocation is recommended to reduce bias.
- **Dosing Preparation and Administration:**
 - **Formulation:** Based on clinical trial protocols, **Conteltinib** is suitable for **oral gavage** (PO) administration [1] [2].
 - **Dosage:** Preclinical studies often use doses in the range of **50-100 mg/kg** [2]. For reference, the clinical recommended Phase II dose is **600 mg once daily (QD)** for TKI-naïve patients and **300 mg twice daily (BID)** for crizotinib-pre-treated patients [1] [2].
 - **Schedule:** Administer the drug daily or according to the chosen schedule. The control group should receive the vehicle only via the same route and schedule.
- **Tumor Monitoring and Data Collection:**
 - **Measurement:** Measure tumor dimensions (length and width) **2-3 times per week** using digital calipers [6].
 - **Volume Calculation:** Calculate tumor volume using the formula: $Volume = (Length \times Width^2) / 2$ [6].
 - **Body Weight:** Monitor and record animal body weight at least twice weekly as a general indicator of health and compound tolerability [4].
 - **Endpoint:** The humane endpoint is typically when the tumor volume exceeds **1000-1500 mm³** or if significant body weight loss (>15-20%) or other signs of distress are observed.

Post-Study Mechanistic Analysis

- **Tissue Collection:** At the study endpoint, euthanize mice humanely (e.g., CO₂ asphyxiation). Immediately collect tumor tissues [4].
- **Sample Processing:** Divide each tumor. Preserve one part in **10% neutral buffered formalin** for histopathological analysis (e.g., H&E staining, immunohistochemistry). Snap-freeze another part in

liquid nitrogen and store at **-80°C** for molecular analyses [6].

- **Key Biomarker Analysis:**

- **FAK Phosphorylation Analysis:** To confirm target engagement, analyze FAK phosphorylation status, particularly at the **Y397 site**, using **Western blot** or **phospho-protein arrays**. A successful FAK inhibitor should significantly downregulate p-FAK (Y397) levels [4] [5].
- **Downstream Pathway Analysis:** Investigate the modulation of downstream signaling pathways, such as **PI3K/AKT/mTOR** and **RAS/MEK/ERK**, which are regulated by both ALK and FAK [7] [3]. Phospho-proteomic profiling can identify altered phosphorylation of key effectors like **BRAF** and **RASGRF1** [5].

Troubleshooting and Technical Notes

- **Low Tumor Engraftment Rate:** This is a common challenge, especially for PDX models. Using **fresh tumor tissue**, minimizing the **cold ischemia time**, and implanting fragments quickly into **highly immunocompromised mice (NSG)** can improve success rates [6] [8].
- **Variable Tumor Growth:** Inherent tumor heterogeneity in PDX models can lead to growth variability. Using adequate group sizes ($n \geq 5$) and utilizing later-generation PDX models (F2-F3) that are more stabilized can help reduce variability [8].
- **Signs of Toxicity:** If mice show significant body weight loss or other signs of distress, consider pausing treatment (drug holiday) or adjusting the dose downward. The maximum tolerated dose (MTD) for a related FAK inhibitor, THY-10A62, was found to be below 45 mg/kg in ICR mice, providing a reference for dose-finding studies [4].

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References

1. Conteltinib (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]
2. (CT-707) in patients with advanced ALK-positive non-small... Conteltinib [bmcmmedicine.biomedcentral.com]
3. Recent advances in focal adhesion kinase (FAK)-targeting ... [pubs.rsc.org]
4. Evaluation of anti-liver cancer activity and anticancer ... [frontiersin.org]

5. Evaluation of anti-liver cancer activity and anticancer ... [pmc.ncbi.nlm.nih.gov]
6. Efficacy Studies in Cell Line and Patient-derived In ... vivo Xenograft [bio-protocol.org]
7. Targeting Focal Adhesion Kinase in Lung Diseases [pmc.ncbi.nlm.nih.gov]
8. Patient-derived xenograft model in cancer [pubmed.ncbi.nlm.nih.gov]

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